N-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}acetamide
Overview
Description
N-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}acetamide is a boronic ester derivative known for its unique chemical properties and applications in various fields such as organic synthesis, medicinal chemistry, and materials science. This compound features a boron atom within a dioxaborolane ring, which is attached to a phenyl group and further connected to an acetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}acetamide typically involves a multi-step process. One common method includes the following steps:
Borylation: The introduction of the boronic ester group is achieved through a borylation reaction. This involves the reaction of a phenyl halide with bis(pinacolato)diboron in the presence of a palladium catalyst.
Amidation: The resulting boronic ester is then subjected to an amidation reaction with acetamide under suitable conditions, often involving a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}acetamide undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids or other boron-containing compounds.
Reduction: Reduction reactions can modify the acetamide moiety or the phenyl ring.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boron center.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate are common oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction.
Substitution: Nucleophiles such as amines or alcohols can react with the boronic ester under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can produce various boronate esters.
Scientific Research Applications
N-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound can be used to create boron-containing biomolecules for studying enzyme inhibition and other biological processes.
Industry: The compound is used in the production of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of N-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}acetamide involves its interaction with various molecular targets:
Molecular Targets: The boronic ester group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in enzyme inhibition and drug design.
Pathways Involved: The compound can participate in pathways involving boron chemistry, such as the formation and cleavage of boronate esters, which are crucial in various biological and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid pinacol ester: Similar in structure but lacks the acetamide moiety.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronic ester without the phenyl and acetamide groups.
N-(4-ethoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine: Contains a similar boronic ester group but with different substituents.
Uniqueness
N-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}acetamide is unique due to its combination of a boronic ester and an acetamide group, which provides distinct reactivity and applications in various fields. Its ability to form stable yet reversible covalent bonds with diols and other nucleophiles makes it particularly valuable in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BNO3/c1-11(18)17-10-12-7-6-8-13(9-12)16-19-14(2,3)15(4,5)20-16/h6-9H,10H2,1-5H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMSKIJHLMVLDSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CNC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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